molecular formula C22H29FO5 B585286 (11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid CAS No. 50764-02-8

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid

Cat. No.: B585286
CAS No.: 50764-02-8
M. Wt: 392.467
InChI Key: ZYKVIEIIBMZQOC-MCYIGWNCSA-N
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Description

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid involves multiple steps, starting from readily available steroid precursors. The key steps include fluorination, hydroxylation, and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and other electrophilic reagents are employed.

Major Products Formed

The major products formed from these reactions include various hydroxylated, fluorinated, and oxidized derivatives, which can have different pharmacological properties.

Scientific Research Applications

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Extensively used in clinical research for the treatment of inflammatory and autoimmune diseases.

    Industry: Employed in the formulation of pharmaceutical products and as a standard in quality control processes.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory mediators. It inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells, thereby exerting its anti-inflammatory and immunosuppressive effects.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A commonly used corticosteroid with a slightly different chemical structure and pharmacological profile.

    Betamethasone: Known for its strong anti-inflammatory effects and used in various medical conditions.

Uniqueness

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and duration of action compared to other corticosteroids.

Properties

IUPAC Name

(2S)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-11-8-15-14-5-4-12-9-13(24)6-7-21(12,3)22(14,23)16(25)10-20(15,2)17(11)18(26)19(27)28/h6-7,9,11,14-18,25-26H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,17-,18+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKVIEIIBMZQOC-MCYIGWNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(C(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1[C@@H](C(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747802
Record name (11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50764-02-8
Record name (11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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